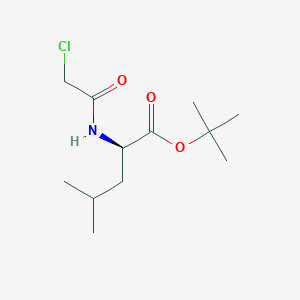

1-(4-chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

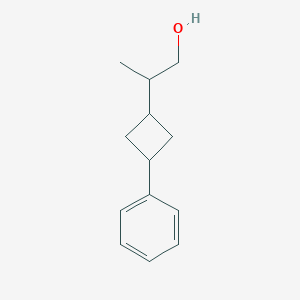

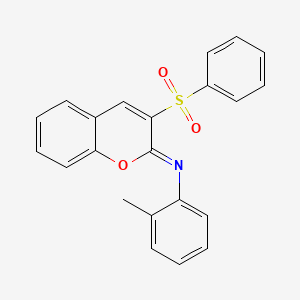

The compound “1-(4-chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a 4-chlorophenyl group, an isopropylthio group, and a 4-methoxyphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring followed by the addition of the substituent groups. The 4-chlorophenyl and 4-methoxyphenyl groups could potentially be added using a palladium-catalyzed cross-coupling reaction .Scientific Research Applications

Antimicrobial Activity

The piperazine nucleus in this compound has been associated with antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. By modifying the substituents on the piperazine ring, scientists aim to enhance its antimicrobial activity and develop potential therapeutic agents .

Antioxidant Potential

Studies have explored the antioxidant capacity of piperazine-based compounds. These molecules may play a role in scavenging free radicals and protecting cells from oxidative damage. Researchers investigate their potential applications in preventing oxidative stress-related diseases .

Antihistaminic Properties

Certain piperazine derivatives exhibit antihistaminic effects. These compounds may interfere with histamine receptors, making them relevant for managing allergic reactions, itching, and related conditions .

Anticancer Research

The piperazine scaffold has attracted interest in cancer research. Scientists explore its potential as a building block for designing novel anticancer drugs. By creating metal complexes with piperazine-based ligands, they aim to develop targeted therapies .

DNA Binding

Piperazine-containing compounds have shown affinity for DNA binding. Researchers investigate their interactions with DNA strands, which could have implications for drug delivery, gene therapy, and diagnostics .

Catalysts in Ring Opening Polymerization (ROP)

Piperazine-derived ligands have been employed as catalysts in ring opening polymerization (ROP). ROP is a crucial process in polymer synthesis, and these ligands contribute to controlling polymer chain growth and structure .

properties

IUPAC Name |

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2OS/c1-13(2)24-19-21-12-18(14-4-10-17(23-3)11-5-14)22(19)16-8-6-15(20)7-9-16/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURDJSRWKLZQGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

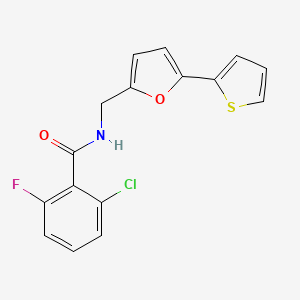

![N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de](/img/structure/B2778555.png)

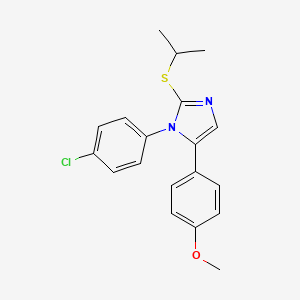

![4-{[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2778556.png)

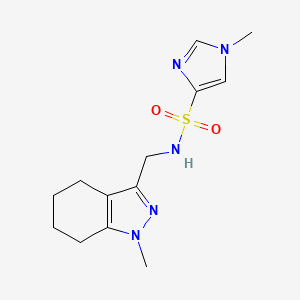

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2778561.png)

![Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2778563.png)

![N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2778565.png)

![Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate](/img/structure/B2778566.png)